3,4-Difluoroaniline

Catalog No.
S571526
CAS No.
3863-11-4
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoroaniline

CAS Number

3863-11-4

Product Name

3,4-Difluoroaniline

IUPAC Name

3,4-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

AXNUZKSSQHTNPZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)F

Synonyms

3,4-Difluorobenzenamine; 3,4-Difluorophenylamine; 4,5-Difluoroaniline; NSC 10296

Canonical SMILES

C1=CC(=C(C=C1N)F)F

3,4-Difluoroaniline is an organic compound with the molecular formula C₆H₅F₂N and a molecular weight of approximately 129.1074 g/mol. It consists of an aniline structure where two fluorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is characterized by its pale yellow to colorless liquid appearance and has a pungent odor. It is known for its moderate toxicity, being harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory and industrial settings .

  • Currently, there is no publicly available information regarding a specific mechanism of action for 3,4-DFA.
  • Its mechanism of action would likely depend on the intended use in research, such as its interaction with a biological target or its role in a material synthesis process.
  • Specific safety information on 3,4-DFA might be limited due to its potential commercial applications.
  • Aniline, the non-fluorinated analog of 3,4-DFA, is known to be toxic and readily absorbed through the skin. In the absence of specific data, it's advisable to handle 3,4-DFA with similar precautions, including using appropriate personal protective equipment (PPE) in a well-ventilated laboratory [].
Typical of amines and aromatic compounds. Some notable reactions include:

  • Electrophilic Substitution: The presence of fluorine atoms activates the aromatic ring towards electrophilic substitution reactions. Common electrophiles include nitro groups, which can be introduced via nitration processes.
  • Nucleophilic Substitution: As a nucleophile, 3,4-difluoroaniline can react with electrophiles in nucleophilic aromatic substitution reactions, particularly useful in synthesizing other fluorinated compounds.
  • Formation of Diazonium Salts: Upon treatment with nitrous acid, 3,4-difluoroaniline can form diazonium salts, which are valuable intermediates in organic synthesis for producing azo dyes and other derivatives .

The biological activity of 3,4-difluoroaniline has been studied primarily in the context of its potential toxicity and pharmacological effects. It exhibits moderate toxicity, classified as harmful if ingested or absorbed through the skin . Research indicates that it may have effects on various biological systems, particularly in relation to its use as a building block in pharmaceuticals and agrochemicals. Its fluorinated structure may influence its interaction with biological targets, although specific therapeutic activities remain less explored compared to other anilines.

Several methods for synthesizing 3,4-difluoroaniline have been reported:

  • Direct Fluorination: One common method involves the direct fluorination of aniline derivatives using fluorinating agents such as hydrogen fluoride or other fluorinating reagents under controlled conditions to achieve selective substitution at the desired positions.
  • Reaction with Hydroxylamine: Another synthesis route involves reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride in the absence of oxygen. This method provides a pathway to obtain high yields of 3,4-difluoroaniline .
  • Reduction Reactions: Reduction of corresponding nitro compounds or other precursors can also yield 3,4-difluoroaniline through catalytic or non-catalytic processes.

3,4-Difluoroaniline serves as an important intermediate in various applications:

  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds due to its ability to introduce fluorine atoms into drug molecules, potentially enhancing their efficacy and bioavailability.
  • Agrochemicals: The compound is also involved in the production of agrochemicals, contributing to the development of herbicides and pesticides that require specific chemical properties.
  • Dyes and Pigments: In the dye industry, 3,4-difluoroaniline is used as a precursor for synthesizing various dyes and pigments due to its reactive amine group .

Interaction studies involving 3,4-difluoroaniline focus on its reactivity with various biological molecules and its potential effects on cellular systems. These studies help elucidate how this compound may influence biological pathways or contribute to toxicity. Research indicates that the presence of fluorine atoms can alter the electronic properties of the compound, affecting its interaction profiles with enzymes and receptors.

Several compounds share structural similarities with 3,4-difluoroaniline. These include:

  • Aniline (C₆H₅NH₂): The parent compound without fluorine substituents; it serves as a baseline for comparing reactivity and biological activity.
  • 2-Fluoroaniline (C₆H₄FNH₂): Contains one fluorine atom at the ortho position; differences in reactivity patterns can be observed due to positional effects.
  • 4-Fluoroaniline (C₆H₄FNH₂): Similar to 3,4-difluoroaniline but with only one fluorine substituent at the para position; it provides insights into how additional fluorination affects chemical behavior.
Compound NameFormulaUnique Features
AnilineC₆H₅NH₂Baseline for reactivity; no fluorine
2-FluoroanilineC₆H₄FNH₂One fluorine at ortho position
4-FluoroanilineC₆H₄FNH₂One fluorine at para position
3,4-DifluoroanilineC₆H₅F₂NTwo fluorines at meta positions; unique reactivity

The unique positioning of the fluorine atoms in 3,4-difluoroaniline influences its reactivity compared to these similar compounds. The presence of two fluorines enhances its electrophilic properties while affecting its biological interactions significantly .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

3863-11-4

Wikipedia

3,4-Difluoroaniline

Dates

Modify: 2023-08-15

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